Stearyl erucate

Description

Structural and Constituent Basis within Fatty Acid Esters

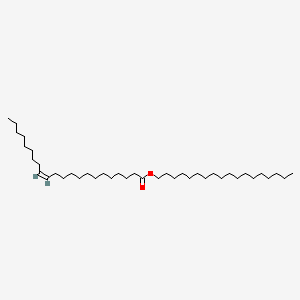

Fatty acid esters are a class of chemical compounds resulting from the reaction between a fatty acid and an alcohol. wikipedia.org The fundamental structure of an ester includes a central carbonyl group (C=O) bonded to an oxygen atom, which is then linked to the alkyl group from the alcohol. wikipedia.org Stearyl erucate (B1234575) is a specific example of a long-chain fatty acid ester. evitachem.com

Its constituent parts are:

Stearyl Alcohol: A saturated long-chain alcohol with 18 carbon atoms (C18). evitachem.comjecibiochem.com Its chemical formula is CH₃(CH₂)₁₆CH₂OH. straitsresearch.com

Erucic Acid: A monounsaturated omega-9 fatty acid with 22 carbon atoms (C22:1). evitachem.com It is characterized by a single double bond in the cis configuration between the 13th and 14th carbon atoms. google.com

The formation of stearyl erucate occurs through an esterification reaction, where the hydroxyl (-OH) group of stearyl alcohol reacts with the carboxyl (-COOH) group of erucic acid, forming an ester linkage (-COO-) and releasing a molecule of water. libretexts.org This results in a large molecule with a total of 40 carbon atoms. nih.gov The presence of the long saturated stearyl chain and the long unsaturated erucyl chain gives the molecule its characteristic properties. evitachem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄₀H₇₈O₂ |

| Molecular Weight | ~591.05 g/mol |

| CAS Number | 86601-84-5 |

| Appearance | Soft, cream-colored wax |

| Melting Point | 32-35 °C |

| Solubility | Insoluble in water; Soluble in most hydrophobic solvents (e.g., esters, mineral oils, hydrocarbons) |

(Data sourced from references google.comnih.govncats.iospecialchem.com)

Historical Context of Related Long-Chain Esters in Chemical Science

The scientific study of esters began in the first half of the 19th century, with the term "ester" being introduced by the German chemist Leopold Gmelin. britannica.com However, humanity's use of long-chain esters in the form of natural waxes, fats, and oils predates their formal chemical classification by millennia. britannica.comebsco.com

Waxes, which are esters of long-chain carboxylic acids and long-chain alcohols, were among the earliest of such materials to be utilized. britannica.com Plant and animal waxes were valued for their protective and water-repellent properties. libretexts.org For example, carnauba wax, derived from palm tree leaves, has a long history of use in polishes. libretexts.org

Fats and oils, which are triglycerides (esters of glycerol (B35011) and three fatty acids), have been central to the human diet and early chemical industries for centuries. libretexts.orgbritannica.com The chemical investigation of these natural fats in the 19th century was a foundational aspect of organic chemistry. britannica.com These studies led to the isolation and identification of various long-chain carboxylic acids, which were termed "fatty acids." Researchers noted that fatty acids derived from natural sources typically contained an even number of carbon atoms, a fact later explained by the two-carbon acetyl-CoA units used in their biosynthesis. britannica.com This early work on the composition of natural fats and waxes laid the groundwork for the synthesis and study of specific long-chain esters like this compound.

Current Research Trajectories for Complex Lipids and Their Derivatives

Modern research into complex lipids and their derivatives has expanded significantly beyond basic structural characterization. A key driver of this expansion is the field of lipidomics , which involves the large-scale analysis of cellular lipids using advanced techniques, primarily mass spectrometry. numberanalytics.com This approach allows scientists to understand the complex roles lipids play in cellular processes and how lipid profiles change in response to disease or environmental factors. numberanalytics.comnih.gov

Current research is heavily focused on the biomedical applications of lipids. nih.gov Scientists are investigating the roles of specific lipids as signaling molecules that regulate cell proliferation, metabolism, and inflammation. nih.gov Dysregulation of lipid pathways has been linked to numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions, making lipids potential therapeutic targets. nih.govnih.gov

Another significant research trajectory is the use of lipids in advanced drug delivery systems. numberanalytics.com Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering nucleic acid-based therapeutics, such as mRNA vaccines and gene therapies. numberanalytics.com The lipid composition of these nanoparticles is critical for their stability, efficacy, and ability to target specific cells.

Furthermore, there is growing interest in "functional lipids," which are bioactive lipids that can provide health benefits. researchgate.net Research in this area often focuses on methods like microencapsulation to protect sensitive lipids, such as omega-3 fatty acids, from degradation and to improve their bioavailability when incorporated into foods and other products. researchgate.net

Properties

CAS No. |

86601-84-5 |

|---|---|

Molecular Formula |

C40H78O2 |

Molecular Weight |

591.0 g/mol |

IUPAC Name |

octadecyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |

InChI Key |

ZFCUBQOYWAZKNO-ZPHPHTNESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Conventional Esterification and Transesterification Reactions

Traditional chemical synthesis of stearyl erucate (B1234575) relies on established esterification and transesterification reactions. These methods are characterized by the use of chemical catalysts and often require elevated temperatures to drive the reaction toward completion.

Direct esterification involves the reaction of stearyl alcohol with erucic acid, typically in the presence of a strong acid catalyst. This process is a condensation reaction where a molecule of water is eliminated for each molecule of ester formed. To achieve high conversion rates, the reaction equilibrium must be shifted towards the product side, which often necessitates stringent conditions such as the removal of water as it is formed.

Recent studies on the synthesis of similar long-chain wax esters have demonstrated the effectiveness of solid acid catalysts, such as SO3H-carbon catalysts derived from glycerol (B35011). ajgreenchem.comajgreenchem.com In a typical solvent-free system, the esterification of a long-chain fatty acid and a long-chain fatty alcohol is conducted at a moderate temperature, for instance, 90°C, with a catalyst loading of around 20 wt.%. ajgreenchem.comajgreenchem.com While shorter chain fatty acids can achieve high yields in 5-6 hours, the esterification of unsaturated long-chain fatty acids like erucic acid may require longer reaction times, up to 10 hours, to reach yields of approximately 95%. ajgreenchem.comajgreenchem.com

Transesterification is a widely employed alternative for synthesizing stearyl erucate. google.com This process involves reacting stearyl alcohol with a precursor of erucic acid, such as a fatty acid methyl ester (FAME), instead of the free fatty acid itself. google.com The reaction transforms one type of ester into another by exchanging the alcohol group; in this case, the methyl group from methyl erucate is swapped with a stearyl group from stearyl alcohol, with methanol (B129727) as a byproduct. google.com This method can also be performed by reacting the alcohol directly with a triglyceride oil containing the desired fatty acid. google.com The reaction is facilitated by a transesterification catalyst, and a slight stoichiometric excess of the alcohol may be used to drive the reaction to completion. google.com

A practical and economical approach for this compound synthesis involves the direct use of natural lipids rich in erucic acid. google.com High-erucic acid rapeseed oil is a prominent example of such a source. google.com In this method, the erucic acid is reacted in its natural triglyceride form within the rapeseed oil. The transesterification is carried out by reacting the oil with stearyl alcohol in the presence of a suitable catalyst. google.com This derivatization strategy leverages the natural abundance of erucic acid in certain vegetable oils, providing a direct pathway to the desired ester without first needing to isolate the free fatty acid. google.com

Table 1: Conventional Synthesis Parameters for this compound

| Methodology | Reactants | Catalyst Type | Key Process Features | Source(s) |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Stearyl Alcohol + Erucic Acid | Solid Acid (e.g., SO3H-carbon) | Solvent-free system; requires elevated temperatures (e.g., 90°C) and extended reaction times (up to 10h). | ajgreenchem.comajgreenchem.com |

| Transesterification | Stearyl Alcohol + Erucic Acid Precursor (e.g., Methyl Erucate) | Alkaline or other transesterification catalysts | Involves exchange of alcohol groups; methanol is a common byproduct. | google.comgoogle.com |

| Derivatization of Natural Lipids | Stearyl Alcohol + Rapeseed Oil (high in erucic acid) | Transesterification catalyst | Utilizes erucic acid in its triglyceride form directly from a natural oil source. | google.com |

Enzymatic Synthesis and Biocatalysis

Biocatalysis, primarily using lipase (B570770) enzymes, presents a greener and more specific alternative to conventional chemical synthesis. researchgate.netscielo.br These reactions are conducted under milder conditions and offer high selectivity, which can reduce the formation of byproducts. mdpi.commdpi.com

The enzymatic synthesis of wax esters like this compound is catalyzed by lipases (triacylglycerol ester hydrolases, EC 3.1.1.3). scielo.brrsc.org These enzymes can catalyze esterification in environments with low water content, reversing their natural hydrolytic function. scielo.brrsc.org The most widely accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. rsc.org This mechanism involves two substrates and yields two products. The process begins with the acylation of the enzyme by the fatty acid (erucic acid), releasing a water molecule and forming a stable acyl-enzyme intermediate. Subsequently, the alcohol (stearyl alcohol) performs a nucleophilic attack on this intermediate, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. rsc.org

Maximizing the yield of enzymatically synthesized esters requires the careful optimization of several reaction parameters, including temperature, substrate molar ratio, enzyme concentration, and reaction time. mdpi.commdpi.com Studies on various lipase-catalyzed ester syntheses provide insights into the optimal conditions applicable to this compound production.

Temperature: Enzyme activity increases with temperature up to an optimal point, beyond which denaturation occurs. For the synthesis of kojic acid monooleate using immobilized Rhizomucor miehei lipase, the optimal temperature was found to be 52.5°C. nih.gov For alkyl stearates using Candida rugosa lipase, optimal temperatures ranged from 40-60°C. mdpi.com

Substrate Molar Ratio: The ratio of alcohol to fatty acid significantly impacts the reaction equilibrium. An excess of one substrate can drive the reaction forward. However, very high concentrations of some alcohols can also inhibit enzyme activity. cnr.it For the synthesis of neryl acetate (B1210297), an optimal nerol (B1678202) to ethyl acetate molar ratio of 1:12.6 was identified. scirp.org In the synthesis of wax esters from fish oil, a 1:4 oil-to-alcohol molar ratio yielded the maximum conversion of ~94%. cnr.it

Enzyme Loading: The reaction rate generally increases with a higher concentration of the biocatalyst due to the greater number of available active sites. scirp.org However, an optimal loading exists beyond which the increase in conversion becomes insignificant. For neryl acetate synthesis, the optimal Novozyme 435 loading was 2.6% (w/w), while for kojic acid monooleate, it was 0.17 g of Lipozyme RMIM for a 4 mmol substrate scale. nih.govscirp.org

Response Surface Methodology (RSM) is a common statistical tool used to evaluate the combined effects of these parameters and determine the optimal conditions for maximizing ester conversion. nih.govscirp.orgresearchgate.net

Table 2: Optimization Parameters for Lipase-Catalyzed Ester Synthesis (Based on Analogous Reactions)

| Ester Product | Lipase Source | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Acid:Alcohol or equivalent) | Optimal Enzyme Loading | Resulting Conversion/Yield | Source(s) |

|---|---|---|---|---|---|---|

| Kojic Acid Monooleate | Rhizomucor miehei (immobilized) | 52.5 | 1:1 (Kojic Acid:Oleic Acid) | 0.17 g (for 4 mmol substrate) | 37.21% | nih.gov |

| Neryl Acetate | Candida antarctica (Novozyme 435) | 52.7 | 1:12.6 (Nerol:Ethyl Acetate) | 2.6% (w/w) | 91.6% | scirp.org |

| Wax Esters (from fish oil) | Candida rugosa (immobilized) | Not specified | 1:4 (Oil:Oleyl Alcohol) | 15% (w/w) | ~94% | cnr.it |

| Alkyl Stearates | Candida rugosa | 40-60 | 1:5 to 1:15 (Stearic Acid:Alcohol) | 7.0–35.0 kU | >90% | mdpi.com |

| 6-O-lauroyl-D-glucopyranose | Aspergillus niger | 56 | 1:2 (Glucose:Vinyl Laurate) | Not specified | 53% | mdpi.com |

List of Compounds

Regioselectivity and Stereoselectivity in Enzymatic Pathways

The use of enzymes, particularly lipases, as biocatalysts in the synthesis of this compound and other wax esters offers significant advantages, most notably in controlling the selectivity of the reaction. mdpi.comuhsp.edu This control manifests as regioselectivity and stereoselectivity, which are crucial for producing specific isomers and minimizing unwanted byproducts. mdpi.commasterorganicchemistry.com

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific functional group within a multifunctional substrate. masterorganicchemistry.com In the context of wax ester synthesis via transesterification of triglycerides (fats and oils), lipases commonly exhibit high regioselectivity, preferentially catalyzing reactions at the sn-1 and sn-3 positions of the glycerol backbone, while leaving the sn-2 position intact. d-nb.info For instance, in the enzymatic alcoholysis of palm oil to produce wax esters, the choice of enzyme and reaction conditions is critical for determining which fatty acids are cleaved from the triglyceride and subsequently esterified with the target alcohol. google.comgoogle.com This specificity allows for the targeted synthesis of wax esters with a desired fatty acid composition from a mixed-triglyceride source. d-nb.info

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Enzymes, being chiral molecules themselves, create a three-dimensional active site that can distinguish between stereoisomers of a substrate or favor the formation of a product with a specific spatial arrangement. mdpi.com This is a distinct advantage over many traditional chemical syntheses, which often require complex protective group strategies to achieve the same level of stereochemical control. mdpi.com In multi-step enzymatic cascades, combinations of stereocomplementary enzymes, such as alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs), can be used to synthesize all possible stereoisomers of a target molecule from a single starting material. d-nb.info While the direct esterification of stearyl alcohol and erucic acid to form this compound does not inherently involve creating a new chiral center, the principles of enzymatic stereoselectivity are paramount when using chiral substrates or when seeking to produce optically active wax ester analogs.

The development of biocatalysts like wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) is a key area of research for producing wax esters. nih.gov These enzymes catalyze the condensation of a fatty alcohol and a fatty acyl-Coenzyme A (acyl-CoA). nih.gov The substrate promiscuity observed in some bacterial WS/DGAT enzymes can be exploited to produce a variety of wax esters, and structure-guided protein engineering can be used to alter substrate preference, thereby tailoring the enzyme to produce wax esters of a desired chain length. nih.gov

Green Chemistry Approaches in this compound and Analogous Wax Ester Synthesis

In alignment with the principles of green chemistry, modern synthetic routes for wax esters focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances. ijnc.irnih.gov This involves the use of renewable feedstocks, solvent-free reaction conditions, and recyclable catalysts. ijnc.irimist.ma

Solvent-Free Esterification Protocols

A significant advancement in the green synthesis of wax esters is the development of solvent-free protocols. ajgreenchem.com Traditional methods often rely on organic solvents to solubilize reactants and facilitate the reaction, but these solvents contribute to waste generation and pose environmental risks. nih.govresearchgate.net Solvent-free, or neat, synthesis simplifies the process, reduces costs, and minimizes the environmental impact. mdpi.com

Several catalytic systems have been proven effective under solvent-free conditions. One notable example is the use of 4-dodecylbenzenesulfonic acid (DBSA) as an efficient surfactant-type catalyst for producing oleic acid-based wax esters at a low temperature of 40°C. mdpi.com This method achieved a high conversion rate of 93.6% for cetyl oleate (B1233923) synthesis under optimized conditions. mdpi.com Another approach involves using acidic deep eutectic solvents (DES), which act as both catalyst and reaction medium and can be recycled. csic.es A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid yielded over 99% conversion in the synthesis of oleic acid-based wax esters at 70°C. csic.es

The following table summarizes research findings on solvent-free esterification for the synthesis of various long-chain wax esters, analogous to this compound.

| Fatty Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Palmitic Acid | Cetyl Alcohol | SO3H-carbon (20 wt%) | 90 | 6 | 97% Conversion | ajgreenchem.comajgreenchem.com |

| Oleic Acid | Cetyl Alcohol | DBSA (10 mol%) | 40 | 4 | 93.6% Conversion | mdpi.com |

| Oleic Acid | Cetyl Alcohol | Choline chloride/p-toluenesulfonic acid (DES) (5%) | 70 | 3 | 99.1% Conversion | csic.es |

| Erucic Acid | Cetyl Alcohol | SO3H-carbon (20 wt%) | 90 | 8 | >95% Yield | ajgreenchem.comajgreenchem.com |

| Palmitic Acid | Stearyl Alcohol | SO3H-carbon (20 wt%) | 90 | 8 | >95% Yield | ajgreenchem.com |

Heterogeneous Catalysis for Sustainable Production

The use of heterogeneous catalysts is a cornerstone of sustainable chemical production. nih.gov Unlike homogeneous catalysts that dissolve in the reaction mixture and are difficult to separate, heterogeneous catalysts exist in a different phase (typically solid) from the liquid reactants. nih.govresearchgate.net This allows for easy recovery by simple filtration, enabling catalyst recycling and reducing waste and product contamination. nih.govacs.org

A variety of solid acid catalysts have been developed for wax ester synthesis. These include ion-exchange resins like Amberlyst-15, sulfated zirconia, and carbon-based catalysts. nih.govacs.org A highly effective heterogeneous catalyst is a sulfonated carbon (SO3H-carbon) derived from glycerol. ajgreenchem.com This catalyst has been successfully used for the solvent-free synthesis of a range of saturated and unsaturated wax esters, achieving excellent yields (>95%) at a moderate temperature of 90°C. ajgreenchem.comajgreenchem.com The catalyst is easily prepared, environmentally friendly, and demonstrates high efficiency and selectivity. ajgreenchem.com

Lewis acidic ionic liquids, such as choline chloride·2ZnCl₂, have also been employed as recyclable, dual-role catalyst-solvents in a liquid-liquid biphasic system, which combines the advantages of homogeneous and heterogeneous catalysis. researchgate.net

The table below details various heterogeneous catalysts used in the synthesis of wax esters.

| Catalyst | Catalyst Type | Substrates | Key Conditions | Yield / Conversion (%) | Reference |

|---|---|---|---|---|---|

| SO3H-carbon | Solid Acid (Sulfonated Carbon) | Long-chain fatty acids (C10-C22) & alcohols (C16-C22) | 90°C, 6-10 h, solvent-free | >95% | ajgreenchem.comajgreenchem.com |

| Choline chloride·2ZnCl₂ | Lewis Acidic Ionic Liquid | Long-chain carboxylic acids & alcohols | Biphasic system, recyclable | High product yield | researchgate.net |

| Amberlyst-15 | Solid Acid (Sulfonic Resin) | Long-chain acids & alcohols | >100°C | Satisfactory conversions | nih.govacs.org |

| Sulfated Zirconia | Solid Superacid | Long-chain acids & alcohols | >100°C, long reaction times | Satisfactory conversions | nih.govacs.org |

| NaHSO₄ | Acidic Heterogeneous Salt | Oleic acid & oleyl alcohol | Not specified | Highest yield among catalysts tested | researchgate.net |

Advanced Physicochemical Characterization and Structural Elucidation

Crystallization Behavior and Polymorphism

The crystallization of stearyl erucate (B1234575) is a complex process influenced by various factors, including the presence of additives and the inherent polymorphic nature of the compound. Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. nih.gov These different crystalline forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability.

Influence of Additives and Polymer Gelators on Crystallization Kinetics

The presence of polymer gelators, such as ethylcellulose, has been shown to induce a more abrupt thermoreversible crystallization process in mixtures containing stearyl alcohol and stearic acid, which are related to the constituent parts of stearyl erucate. nih.govresearchgate.net For instance, the onset of crystallization temperature can be increased in the presence of such polymers. nih.govresearchgate.net This is attributed to the polymer network altering the higher-order organization of the crystal network. nih.govresearchgate.net Studies on similar systems have demonstrated that additives can either promote or inhibit crystal nucleation, depending on the specific interactions between the additive and the crystallizing molecules. researchgate.net For example, some pigments can act as nucleating agents, accelerating crystallization, while others can hinder it. researchgate.net The effectiveness of an additive is often dependent on the chemical structures of both the additive and the crystallizing compound, with specific interactions playing a key role. researchgate.net

Microstructural Analysis of Crystalline Networks

The macroscopic properties of this compound are intimately linked to the microstructure of its crystalline network. Understanding this microstructure at various length scales is essential for predicting and controlling its performance.

X-ray diffraction techniques are powerful tools for elucidating the crystal structure and organization of materials. Wide-angle X-ray scattering (WAXS) provides information about the arrangement of molecules within the crystal lattice (sub-nanometer structures), while small-angle X-ray scattering (SAXS) reveals larger-scale structures, such as the organization of crystal aggregates and networks (nanoscale density differences). libretexts.orgwikipedia.orgrigaku.com

WAXS is used to determine the degree of crystallinity and identify the specific polymorphic form of a material by analyzing the positions and intensities of the Bragg peaks. libretexts.orgwikipedia.org Each crystalline solid has a unique WAXS pattern, which serves as a fingerprint for its crystal structure. wikipedia.org In the context of long-chain esters like this compound, WAXS can reveal the packing arrangement of the hydrocarbon chains.

| Technique | Information Provided | Typical Angular Range |

| Wide-Angle X-ray Scattering (WAXS) | Crystal structure, polymorphism, degree of crystallinity, d-spacing | 5-60° (2θ) |

| Small-Angle X-ray Scattering (SAXS) | Nanoparticle size and shape, pore size, lamellar structures | 0.1-10° (2θ) |

Microscopic techniques are indispensable for visualizing the morphology and size of this compound crystals and their networks. The choice of microscopy technique depends on the desired resolution and the nature of the information sought.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. mdpi.com It can be used to characterize the shape, size, and surface features of individual crystals and how they aggregate to form a network. mdpi.com In the study of similar crystalline systems, SEM has been used to observe the detailed structure of scales and tubercles. jifro.ir

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to visualize the internal structure of crystals and their assemblies. nih.gov For a more detailed analysis of morphology, TEM can be employed, though sample preparation can be a challenge. nih.gov

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional images of surfaces with very high resolution. mdpi.com It is particularly useful for characterizing the surface structure and morphology of nanocrystals and for studying the molecular arrangement on crystal surfaces. mdpi.com

| Microscopic Technique | Key Information Obtained | Typical Resolution |

| Polarized Light Microscopy (PLM) | Crystal morphology, birefringence, overall network structure | ~200 nm |

| Scanning Electron Microscopy (SEM) | Surface topography, crystal shape and size, network aggregation | Down to <1 nm |

| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution morphology | Down to <0.3 nm |

| Atomic Force Microscopy (AFM) | 3D surface topography, molecular arrangement, nanostructure | Sub-nanometer |

Calorimetric Studies of Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal behavior and phase transitions of materials like this compound. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can identify melting points, crystallization temperatures, and polymorphic transitions. arxiv.org

In a typical DSC experiment for a crystalline material, heating the sample will show an endothermic peak corresponding to the melting of the crystals. Upon cooling, an exothermic peak will be observed, indicating the crystallization of the material. The temperatures and enthalpies of these transitions provide crucial information about the thermal stability and energy changes associated with the phase transformations.

For polymorphic substances, DSC can reveal multiple melting or crystallization peaks, each corresponding to a different crystal form. The presence of additives can also influence the thermal behavior observed by DSC. For example, the addition of a polymer gelator to a mixture of stearyl alcohol and stearic acid was shown to decrease and broaden the glass transition temperature of the polymer. nih.govresearchgate.net

Rheological Properties and Material Flow Dynamics

The rheological properties of this compound, particularly when it forms a crystalline network in a liquid medium, are critical for its application in many products. Rheology is the study of the flow and deformation of matter.

The formation of a crystalline network can dramatically increase the viscosity and impart solid-like properties to a material, a phenomenon often characterized by parameters such as the gelation point (where the storage modulus G' equals the loss modulus G''). nih.gov The addition of certain polymers can influence this gelation point. nih.gov

The flow behavior of such structured systems is often complex and non-Newtonian, exhibiting shear-thinning behavior where the viscosity decreases with increasing shear rate. osti.gov This is due to the breakdown of the crystalline network under shear. The presence of additives can also affect the flow properties, for instance by reducing brittleness and increasing plasticity. nih.gov The study of the flow dynamics of materials is essential for understanding their processing and performance in applications where they are subjected to flow or deformation. fraunhofer.de

The rheological properties of materials containing long-chain esters are often studied using techniques that measure viscosity as a function of shear rate. researchgate.net These measurements can be used to model the flow behavior and predict how the material will behave under different processing conditions. researchgate.net

Viscoelastic Characterization of this compound-Containing Systems

Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. csic.es In systems containing this compound, such as emulsions and oleogels, these properties are critical as they dictate the texture, stability, and application performance of the product. mdpi.comcore.ac.uk The viscoelastic nature of these systems is often studied using dynamic mechanical analysis, where an oscillatory stress is applied and the resultant strain is measured. ua.es

The viscoelastic properties of such systems are typically described by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored in the material during deformation, while G'' represents the viscous component, or the energy dissipated as heat. In many semi-solid systems structured with wax esters like this compound, G' is often higher than G'' at rest, indicating a more solid-like, structured network. mdpi.com The magnitude of these moduli and their dependence on frequency and strain provide insight into the strength and nature of the internal structure. For instance, in oleogels, higher concentrations of wax esters lead to an increase in G', suggesting a stronger crystalline network. mdpi.com

| Parameter | Description | Relevance to this compound Systems |

| Storage Modulus (G') | A measure of the elastic response of a material. | Indicates the strength of the network formed by this compound crystals, contributing to the firmness of a product. |

| Loss Modulus (G'') | A measure of the viscous response of a material. | Relates to the energy dissipated during deformation, affecting properties like spreadability. |

| Tan Delta (G''/G') | The ratio of loss modulus to storage modulus. | A value less than 1 indicates a predominantly elastic behavior (gel-like), while a value greater than 1 indicates a predominantly viscous behavior (liquid-like). |

This table provides a summary of key viscoelastic parameters and their significance in systems containing this compound.

Impact of Molecular Interactions and Network Formation on Rheological Profiles

The rheological profile of a system containing this compound is a direct consequence of the molecular interactions and the resulting network structure. As a long-chain wax ester, this compound molecules can self-assemble into crystalline structures, such as platelets or needles, which then form a three-dimensional network that entraps the liquid phase. csic.es This network is primarily held together by weak van der Waals forces between the long hydrocarbon chains. csic.es The strength and density of this network determine the rheological properties of the system, such as viscosity and yield stress.

Rheological Modeling of Complex Fluid Systems

To quantify and predict the flow behavior of complex fluids like those containing this compound, various rheological models can be employed. e-bookshelf.de These mathematical models fit experimental data of shear stress versus shear rate to provide parameters that characterize the fluid's behavior. scielo.brscielo.br For many semi-solid cosmetic and pharmaceutical formulations, which exhibit non-Newtonian, shear-thinning behavior, models such as the Ostwald-de-Waele (Power Law), Bingham, Casson, and Herschel-Bulkley are commonly used. scielo.brscielo.br

The Herschel-Bulkley model is particularly useful as it describes a material that has a yield stress (the minimum stress required to initiate flow) and also exhibits shear-thinning behavior. The model is represented by the equation:

τ = τ₀ + Kγⁿ

where:

τ is the shear stress

τ₀ is the yield stress

K is the consistency index (a measure of the fluid's viscosity)

γ is the shear rate

n is the flow behavior index (n < 1 for shear-thinning fluids)

| Rheological Model | Equation | Description | Applicability to this compound Systems |

| Ostwald-de-Waele (Power Law) | τ = Kγⁿ | Describes shear-thinning (n<1) or shear-thickening (n>1) fluids without a yield stress. | Can model the flow behavior at shear rates above the yield stress. |

| Bingham | τ = τ₀ + η_pγ | Describes a viscoplastic fluid that behaves as a rigid body at low stresses and flows with a constant plastic viscosity (η_p) above the yield stress. | May be too simplistic as it doesn't account for shear-thinning behavior. |

| Herschel-Bulkley | τ = τ₀ + Kγⁿ | Combines the effects of Bingham and Power Law models, describing a fluid with a yield stress and shear-thinning/thickening behavior. | Often provides the best fit for semi-solid emulsions and gels containing wax esters. |

This table summarizes common rheological models used to describe complex fluid systems.

Spectroscopic and Chromatographic Analytical Methodologies

Spectroscopic and chromatographic techniques are indispensable for the detailed structural elucidation of this compound, providing information on its functional groups, molecular structure, and purity.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com When an infrared light is passed through a sample of this compound, specific frequencies of light are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique "molecular fingerprint" of the compound.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. pjoes.commdpi.com The most prominent peak would be due to the stretching vibration of the ester carbonyl group (C=O), which typically appears in the range of 1735-1750 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ester linkage around 1175-1250 cm⁻¹, and the C-H stretching and bending vibrations of the long aliphatic chains (stearyl and erucyl moieties) in the regions of 2850-2960 cm⁻¹ and 1375-1475 cm⁻¹, respectively. pjoes.com The presence of the cis double bond (C=C) in the erucyl chain would likely give rise to a weak absorption band around 3010 cm⁻¹ (C-H stretch) and a medium band around 1655 cm⁻¹ (C=C stretch), although the latter can sometimes be difficult to distinguish. mdpi.com

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3010-3000 | C-H stretch | Alkene (=C-H) |

| 2960-2850 | C-H stretch | Alkane (-CH₃, -CH₂-) |

| 1750-1735 | C=O stretch | Ester (-COO-) |

| 1475-1375 | C-H bend | Alkane (-CH₃, -CH₂-) |

| 1250-1175 | C-O stretch | Ester (-COO-) |

This table presents the expected characteristic FTIR absorption bands for this compound.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Characterization (e.g., 1H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure of a compound by mapping the chemical environments of the hydrogen atoms (protons). aocs.org In the ¹H-NMR spectrum of this compound, distinct signals would correspond to the protons in different parts of the molecule. aocs.org

The protons on the carbon adjacent to the ester oxygen (the α-CH₂ of the stearyl alcohol moiety) would appear as a triplet at approximately 4.05 ppm. The protons on the carbon adjacent to the carbonyl group (the α-CH₂ of the erucic acid moiety) would be observed as a triplet around 2.3 ppm. The olefinic protons of the double bond in the erucyl chain would produce a multiplet signal in the region of 5.3-5.4 ppm. The numerous methylene (B1212753) protons (-CH₂) of the long aliphatic chains would form a large, broad signal between 1.2 and 1.4 ppm. The terminal methyl protons (-CH₃) of both the stearyl and erucyl chains would appear as triplets at approximately 0.88 ppm. nih.govsci-hub.se

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.35 | Multiplet | Olefinic protons (-CH=CH-) |

| ~4.05 | Triplet | Methylene protons adjacent to ester oxygen (-O-CH₂-) |

| ~2.30 | Triplet | Methylene protons adjacent to carbonyl group (-CH₂-C=O) |

| ~2.00 | Multiplet | Allylic protons (-CH₂-CH=) |

| ~1.60 | Multiplet | Methylene protons beta to ester/carbonyl |

| ~1.30 | Broad singlet | Methylene protons of the long chains (-(CH₂)n-) |

| ~0.88 | Triplet | Terminal methyl protons (-CH₃) |

This table shows the predicted ¹H-NMR chemical shifts for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture and to determine the molecular weight and structure of a compound through its fragmentation pattern. researchgate.net

For this compound, GC-MS analysis would first separate it from any impurities. Then, in the mass spectrometer, the molecule would be ionized, typically resulting in a molecular ion (M⁺) peak corresponding to its molecular weight (m/z 590.6). arvojournals.org Electron ionization, a common technique, would also cause the molecule to fragment in a predictable manner. nih.gov Key fragmentation patterns for wax esters involve cleavage around the ester bond. arvojournals.orgnih.gov This would likely produce fragments corresponding to the stearyl alcohol moiety and the erucic acid moiety. For example, a prominent fragment would be the protonated erucic acid [C₂₂H₄₂O₂H]⁺. The fragmentation of the long alkyl chains would also produce a series of smaller hydrocarbon fragments, typically differing by 14 mass units (-CH₂-). researchgate.netarvojournals.org

Chromatographic Techniques for Purity and Compositional Determination

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. drawellanalytical.com For high-molecular-weight esters like this compound, analysis typically requires the derivatization of the compound into more volatile fatty acid methyl esters (FAMEs) and fatty alcohol components. ugent.beunco.edukemdikbud.go.id However, direct analysis is also possible under specific conditions.

Purity Determination: GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used to determine the chromatographic purity of ester compounds. ugent.belgcstandards.comresearchgate.net The purity is generally calculated by the area percentage method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram. lgcstandards.com For instance, a GC analysis of a related long-chain ester, sodium stearyl fumarate, demonstrated a chromatographic purity of 99.70%. lgcstandards.com The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the boiling points and polarities of the components. cifor-icraf.org

Research Findings: Research on the analysis of fatty acids and their esters often involves GC. Studies have demonstrated the complete separation of methyl esters of common fatty acids, including stearic acid and erucic acid, which are the constituent parts of this compound. acs.org The choice of the stationary phase is critical; non-polar columns separate based on boiling point, while polar columns, such as those with cyanopropyl polysiloxane phases (e.g., DB-23), can separate esters based on the degree of unsaturation. kemdikbud.go.idacs.org The use of high-temperature programs is necessary to ensure the elution of high-boiling-point compounds like this compound. unco.edu

Interactive Data Table: Typical GC Parameters for Fatty Acid Ester Analysis Below is a table summarizing typical conditions for the GC analysis of fatty acid methyl esters (FAMEs), which are the derivatized components of this compound.

| Parameter | Value / Description | Rationale / Purpose | Citation |

| Column | DB-23 or similar polar capillary column | Provides separation based on degree of unsaturation. | kemdikbud.go.id |

| Injector | Split/Splitless, 220-250 °C | Ensures rapid vaporization of the sample. | lgcstandards.comcifor-icraf.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. | lgcstandards.comcifor-icraf.org |

| Oven Program | Initial temp 70-165 °C, ramped to >200 °C | Temperature gradient allows for the separation of a wide range of components with different boiling points. | lgcstandards.cominternationaloliveoil.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS provides structural information for peak identification. | ugent.beresearchgate.net |

| Purity Result | >99% (example) | Determined by area normalization of the resulting chromatogram. | lgcstandards.comlookchem.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase. unco.edu Unlike GC, HPLC does not require the sample to be volatile, making it suitable for the direct analysis of intact wax esters like this compound. unco.eduhplc.eu

Purity and Compositional Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing lipids and esters. internationaloliveoil.org In this method, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being a large, non-polar molecule, would be strongly retained on the column and eluted using a non-polar organic solvent system, such as acetonitrile (B52724) or a mixture of 2-propanol and hexane (B92381). researchgate.net Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as esters lack a strong UV chromophore. internationaloliveoil.orgnih.gov

Research Findings: Studies have developed HPLC methods for the quantitative analysis of triacylglycerols (TAGs), diacylglycerols, monoacylglycerols, and FAMEs in oil samples, demonstrating the capability of the technique to separate complex lipid mixtures. internationaloliveoil.orgresearchgate.net For example, a method using a gradient elution with methanol (B129727) and a 2-propanol-hexane mixture successfully separated different lipid classes. researchgate.net The purity of this compound can be determined by HPLC, with specifications often requiring a purity of ≥99.0%. lookchem.com The method can also quantify specific and non-specific impurities. lookchem.com

Interactive Data Table: Typical HPLC Parameters for Intact Ester Analysis This table outlines common conditions for the HPLC analysis of this compound and similar esters.

| Parameter | Value / Description | Rationale / Purpose | Citation |

| Column | Reversed-Phase C18 (RP-18) | Non-polar stationary phase retains the non-polar ester. | internationaloliveoil.org |

| Mobile Phase | Acetonitrile or Propionitrile; Gradient of Methanol and 2-Propanol/Hexane | Polar mobile phase. Gradient elution is used to separate compounds with a wide range of polarities. | internationaloliveoil.orgresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | Controls the retention time and resolution of the separation. | internationaloliveoil.orghplc.eu |

| Column Temp. | 20 - 40 °C | Temperature is controlled to ensure reproducible retention times. | internationaloliveoil.orgresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | Suitable for detecting non-volatile analytes that lack a UV chromophore. | internationaloliveoil.orgnih.gov |

| Purity Spec. | ≥99.0% | Example of a typical purity requirement determined by HPLC. | lookchem.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive method used for the separation and qualitative identification of compounds. uct.ac.za It is often used to monitor the progress of reactions or to quickly check the purity of a sample before undertaking more complex analyses like GC or HPLC. uct.ac.za

Principle and Application: In TLC, a thin layer of an adsorbent material like silica (B1680970) gel (a polar stationary phase) is coated onto a plate of glass or aluminum. libretexts.org A spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. uct.ac.za For this compound, a non-polar mobile phase, such as a mixture of hexane and diethyl ether, would be used. europa.eu

Research Findings: Argentation TLC, where the silica gel is impregnated with silver nitrate, is a specialized technique used to separate unsaturated compounds. europa.eu This method can effectively separate fatty acid esters based on the number and geometry of their double bonds. europa.eu For instance, it can separate methyl erucate from other saturated and unsaturated esters. europa.eu The separated spots are visualized, often under UV light after spraying with a fluorescent dye like 2,7-dichlorofluorescein, and their retention factor (Rf) values are calculated to aid in identification. uct.ac.zaeuropa.eu

Integration Within Materials Science and Engineering

Role in Oleogelation and Structured Lipid Systems

Oleogelation is the process of converting liquid oil into a structured, gel-like material through the self-assembly of oleogelator molecules. uminho.pt Wax esters, like stearyl erucate (B1234575), typically function by dissolving in heated oil and then, upon cooling, crystallizing to form a three-dimensional network that entraps the liquid oil. mdpi.com This network provides the solid-like properties to the oleogel. uminho.pt The characteristics of the resulting oleogel—such as its firmness, stability, and texture—are highly dependent on the molecular structure of the gelator, its concentration, the type of oil used, and the processing conditions. nih.gov

The use of multiple oleogelators can lead to synergistic interactions, where the combined effect on gel properties is greater than the sum of the individual components. qut.edu.au These interactions can result in stronger, more stable, or texturally superior oleogels at lower total gelator concentrations. qut.edu.au Common synergistic systems include mixtures of waxes, fatty acids, fatty alcohols, and emulsifiers like lecithin. nih.govqut.edu.au

The mechanical strength and stability of an oleogel network are critical for its application. These properties are determined by the density, size, shape, and interactions of the crystals within the network. mdpi.comresearchgate.net A network of fine, needle-like crystals often results in a firmer and more stable gel that is better at entrapping oil. mdpi.com

While direct data on the mechanical properties of oleogels structured solely by stearyl erucate is scarce, studies on related materials provide some insight. For instance, oleogels made with stearic acid can form strong crystalline networks, and their firmness generally increases with a higher proportion of the gelator. mdpi.comresearchgate.net The stability of wax-based oleogels is linked to the formation of a dense crystal network that minimizes oil leakage. mdpi.com The physical properties of related metal salts of erucic acid have been described, with zinc erucate noted as a white, translucent solid that melts below 50°C. This suggests that erucate esters can form soft, paraffin-like solids.

Table 1: General Influence of Gelator Characteristics on Oleogel Properties

| Gelator Characteristic | Influence on Oleogel Network | Resulting Property |

|---|---|---|

| High Concentration | Denser crystal network | Increased firmness and stability mdpi.com |

| Crystal Morphology (e.g., fine needles) | More effective oil entrapment | Higher mechanical strength mdpi.com |

This table is based on general principles of oleogelation and not on specific data for this compound.

The ability to design materials with specific textures is a key advantage of oleogelation. nih.gov By carefully selecting the oleogelator, its concentration, and the processing conditions, it is possible to create products with textures ranging from soft and spreadable to hard and brittle. mdpi.com The type of crystals formed (e.g., their size and shape) and their arrangement are primary determinants of the final texture. mdpi.com

There is a lack of specific research on using this compound to design oleogels with targeted textural properties. In principle, as a wax ester, its long saturated stearyl chain and long unsaturated erucyl chain would influence its crystallization and, consequently, the texture of the gel. The kink in the erucic acid chain due to the cis-double bond could lead to less dense crystal packing compared to a fully saturated wax ester of the same carbon number, potentially resulting in a softer texture. libretexts.org However, without experimental data, this remains speculative. The design of specific textures often involves blending different gelators to achieve the desired crystal network and mechanical response. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Stearyl Erucate (B1234575) and Related Systems

Detailed Research Findings:

Aggregation and Crystallization: MD simulations of long-chain alkanes, which constitute the backbone of wax esters, reveal their tendency to aggregate and form ordered, crystalline structures at low temperatures. researchgate.net The length of the carbon chains is a determining factor in this process, with longer chains showing a greater propensity for aggregation. mdpi.com For stearyl erucate, with its combined 40-carbon chain length, MD simulations would be expected to show significant van der Waals interactions leading to self-assembly and the formation of ordered lamellar structures, which contribute to the viscosity and texture of cosmetic formulations. specialchem.com

Interfacial Behavior: In cosmetic emulsions, this compound resides at the oil-water interface. MD simulations of similar long-chain esters at such interfaces show that these molecules adopt specific orientations to minimize free energy. semanticscholar.orgucm.es The ester headgroup interacts with the polar water phase, while the long hydrocarbon tails remain in the non-polar oil phase. This interfacial structuring is key to stabilizing emulsions and forming a protective, occlusive barrier on the skin, which reduces water loss. nih.gov Studies on wax ester layers have demonstrated that crystalline-state layers are fundamental to providing evaporation resistance. nih.gov

Conformational Dynamics in Bilayers: When incorporated into lipid bilayers, which can be a model for interaction with the skin's stratum corneum, very long-chain wax components like nonacosane (B1205549) show high mobility and a preference for the center of the bilayer. researchgate.net MD simulations indicate that these molecules can fold to expose more polar groups to the aqueous phase or span the entire bilayer. researchgate.net this compound, with its central double bond, would likely exhibit complex folding patterns within a lipid environment, influencing the fluidity and mechanical properties of the skin barrier.

The table below summarizes typical parameters and findings from MD simulations on systems analogous to this compound.

| System Studied | Simulation Focus | Key Findings | Probable Relevance to this compound |

| Long-Chain Wax Esters | Crystalline order and spreading on water | Formation of ordered, crystalline layers that resist evaporation. The evaporation rate is determined by defects in the layer. nih.gov | Explains its function as an effective emollient and moisture barrier in skincare products. |

| Palm Kernel Oil-Based Wax Esters | Self-assembly in aqueous solution with surfactants | Formation of stable, prolate ellipsoid-shaped micelles, indicating a capacity for structured aggregation in emulsions. semanticscholar.org | Predicts its behavior in cosmetic emulsions, where it contributes to the product's structure and stability. |

| Long-Chain Alkanes in Crude Oil | Aggregation and deposition behavior | Longer chain lengths lead to easier aggregation. Shear force can disrupt these aggregates. mdpi.com | Suggests that the long C40 chain of this compound is a primary driver of its structuring and thickening properties. |

| Very Long-Chain Plant Wax Components | Distribution and conformation in a lipid bilayer | Molecules partition to the center of the bilayer and are highly mobile, alternating between folded and extended conformations. researchgate.net | Indicates how this compound might integrate with and modify the lipid matrix of the skin, enhancing barrier function. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate molecular properties such as electronic structure, geometry, and reactivity. mdpi.com Methods like Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. mdpi.comtandfonline.com These calculations are fundamental for understanding the intrinsic properties of a molecule like this compound, from its conformational preferences to its chemical stability.

Detailed Research Findings:

Direct quantum chemical studies on this compound are limited, but research on its constituent parts and on similar ester molecules provides a solid framework for predicting its behavior.

Conformational Analysis: The long, flexible chains of this compound can adopt numerous conformations. Quantum chemical calculations on shorter-chain esters, such as methyl butanoate and ethyl butyrate, have been used to determine the relative energies of different conformers (e.g., trans vs. gauche arrangements around C-C and C-O bonds). mdpi.comrsc.org These studies show that even for smaller esters, accurate prediction of conformational energies requires careful selection of the theoretical method and basis set. rsc.org For this compound, such calculations would reveal the most stable three-dimensional shapes, which in turn influence its packing in the solid state and its interactions in a liquid formulation.

Electronic Structure and Reactivity: The ester group is the most reactive part of the this compound molecule. Quantum chemical calculations can map the electrostatic potential to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbonyl oxygen is a site of high electron density, while the carbonyl carbon is electrophilic. The cis-double bond in the erucyl chain is also an electron-rich region susceptible to electrophilic attack. Studies on the reactivity of erucic acid derivatives show that the double bond can be chemoselectively targeted for reactions like epoxidation. researchgate.netrsc.org Quantum calculations can predict the activation energies for such reactions, as well as for hydrolysis of the ester bond, providing insights into the chemical stability of this compound under various conditions. acs.org

Vibrational Spectroscopy: DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net For long-chain fatty acid methyl esters, DFT has been used to assign spectral features to specific molecular motions, such as C=O stretching and CH2 rocking. researchgate.net This allows for a detailed interpretation of experimental spectra, confirming the structure and conformation of the molecule.

The following table presents typical data obtained from quantum chemical calculations for fatty acid esters.

| Calculation Type | Property Predicted | Example Finding for Related Esters | Application to this compound |

| DFT Energy Minimization | Conformational energies | For methyl esters, the trans conformation of the ester group is generally favored. Gauche/trans energy differences for C-C bonds are calculated. researchgate.net | Predicts the most stable 3D structures and flexibility of the stearyl and erucyl chains, affecting its melting point and crystalline structure. |

| Electrostatic Potential Mapping | Reactive sites | The carbonyl oxygen is identified as a primary hydrogen bond acceptor site. tandfonline.com | Helps understand interactions with water and other polar ingredients in formulations, as well as susceptibility to acid- or base-catalyzed hydrolysis. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic reactivity | The HOMO is often localized on the C=C double bond in unsaturated esters, indicating its role in reactions with electrophiles. | Predicts the reactivity of the double bond in the erucyl chain towards oxidation, which is relevant for product stability and shelf-life. |

| Frequency Calculations | IR/Raman spectra | Calculated vibrational frequencies for C=O stretch, C-O stretch, and CH2 wagging modes match experimental data for various fatty esters. researchgate.net | Allows for unambiguous identification and quality control of this compound via vibrational spectroscopy. |

Machine Learning and Artificial Intelligence Applications in Material Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming materials science and cosmetic formulation by enabling the rapid prediction of material properties and the optimization of complex mixtures. nih.govadslaboratories.com These data-driven approaches can identify patterns and relationships that are not immediately obvious, accelerating research and development. nih.govpersonalcareinsights.com

Detailed Research Findings:

While specific ML models for this compound are not in the public domain, the application of AI in cosmetics and for predicting the properties of fatty acid esters is a rapidly growing field.

Formulation Optimization: AI is increasingly used in the cosmetics industry to streamline the formulation process. adslaboratories.comfirework.com By analyzing large datasets of ingredient combinations and their measured properties (e.g., stability, viscosity, sensory profile), AI can predict the performance of new formulations. materials.zone For a product containing this compound, an AI model could suggest optimal concentrations to achieve a desired texture and stability, while minimizing interactions with other ingredients. adslaboratories.com This reduces the need for extensive trial-and-error experimentation. personalcareinsights.com

Property Prediction: ML models have been successfully developed to predict the physicochemical properties of fatty acid esters, particularly in the context of biodiesel research. dntb.gov.uaresearchgate.net These models use molecular descriptors (numerical representations of molecular structure) as inputs to predict properties like density, viscosity, and cetane number. researchgate.net Similar models could be trained to predict key properties of this compound and other cosmetic esters, such as melting point, spreadability, and skin-feel, based on their chemical structures.

Inverse Design: A more advanced application of AI is inverse design, where a desired set of properties is specified, and an AI algorithm generates a molecule or formulation predicted to have those properties. bioline.org.br For example, a cosmetic company could define target parameters for a new emollient (e.g., specific melting point, viscosity, and occlusivity), and an AI model could suggest novel ester structures, potentially including variations of this compound, that meet these criteria.

The table below illustrates how AI and ML can be applied in the context of this compound.

| AI/ML Application | Input Data | Predicted Output/Goal | Potential Impact for this compound |

| Formulation Optimization | Ingredient concentrations, processing parameters, stability data, rheology measurements. materials.zone | Optimized formulation with desired stability, texture, and performance. | Faster development of cosmetic products with ideal sensory properties and shelf-life. firework.com |

| Property Prediction (e.g., Viscosity) | Molecular descriptors (e.g., chain length, number of double bonds), temperature. researchgate.net | Predicted viscosity of the ester or a formulation containing it. | Enables rapid screening of different esters for specific applications without needing to synthesize and test each one. |

| Predicting Biological Effects | Molecular structure, in vitro test data (e.g., skin irritation, penetration). | Prediction of toxicological profile or skin interaction. | Early-stage safety assessment and selection of ingredients with favorable biological profiles. |

| Inverse Material Design | Target properties (e.g., melting point, solubility, emolliency). bioline.org.br | Novel molecular structures predicted to have the target properties. | Design of new, high-performance cosmetic esters tailored for specific functions. |

Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net By establishing a mathematical relationship between molecular descriptors and an experimental property, QSPR models can be used to predict the properties of new or untested compounds. researchgate.netisarpublisher.com This is particularly valuable for large classes of compounds like fatty acid esters, where experimental measurement of all properties for every possible structure is impractical.

Detailed Research Findings:

QSPR has been widely and successfully applied to predict various properties of fatty acid esters and related compounds.

Viscosity and Lubrication: Several QSPR studies have focused on predicting the viscosity of fatty acid esters, which is a critical property for their use as lubricants and in cosmetics. researchgate.netresearchgate.net Models often use descriptors like molecular weight, number of carbon atoms, and number of double bonds to predict kinematic viscosity at different temperatures. bioline.org.brresearchgate.net These models demonstrate that viscosity generally increases with chain length and decreases with the degree of unsaturation. bioline.org.br

Melting and Boiling Points: The melting point of a waxy ingredient like this compound is crucial for its function as a structuring agent. QSPR models have been developed to predict the melting and boiling points of fatty acids and their esters with high accuracy. isarpublisher.com Key descriptors in these models often relate to molecular size, shape, and intermolecular forces. For instance, unsaturated fatty acids have lower melting points than their saturated counterparts of the same chain length, a trend that QSPR models can quantify. isarpublisher.com

Chromatographic Behavior: QSPR models are also used to predict the retention indices of compounds in gas chromatography. researchgate.net This is useful for analytical purposes, helping to identify components in complex mixtures like essential oils or cosmetic formulations. The models typically rely on descriptors related to polarity, size, and volatility.

The following data tables, based on published QSPR models for fatty acid esters, illustrate the types of relationships established.

Table 5.4.1: QSPR Model for Viscosity of Fatty Acid Esters (Illustrative example based on principles from cited literature bioline.org.brresearchgate.net)

| Compound (Fatty Acid Methyl Ester) | Carbon Number | Number of Double Bonds | Predicted Kinematic Viscosity (mm²/s at 40°C) |

| Methyl Laurate | 13 | 0 | 2.5 |

| Methyl Myristate | 15 | 0 | 3.6 |

| Methyl Palmitate | 17 | 0 | 4.9 |

| Methyl Stearate | 19 | 0 | 6.4 |

| Methyl Oleate (B1233923) | 19 | 1 | 4.6 |

| Methyl Linoleate | 19 | 2 | 3.7 |

Note: This table is illustrative. The predicted values are representative of trends shown in QSPR studies, where viscosity increases with chain length and decreases with unsaturation.

Table 5.4.2: QSPR Descriptors for Predicting Properties of Esters (Based on descriptors used in cited studies nih.govisarpublisher.comresearchgate.net)

| Property to Predict | Key Molecular Descriptors Used in QSPR Models | Relationship Trend |

| Melting Point | Molecular Weight, Number of Carbon Atoms, Wiener Index (a topological descriptor of branching) | Increases with chain length; decreases with unsaturation and branching. |

| Viscosity | Number of Carbon Atoms, Number of Double Bonds, Molar Volume | Increases with chain length and molar volume; decreases with the number of double bonds. |

| Hydrophobicity (LogP) | Surface Area, Number of Polar Atoms (e.g., Oxygen) | Increases with non-polar surface area; decreases with the number of polar atoms. |

| Antibacterial Activity | Dipole Moment, Energy of HOMO/LUMO, Molecular Connectivity Indices | Complex relationships, often non-linear; depends on the specific biological target. nih.gov |

These QSPR models could be readily applied to this compound to provide reliable estimates of its key physical properties, aiding in its formulation and application in cosmetics.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Transformation of Fatty Acid Esters

The biodegradation of fatty acid esters like stearyl erucate (B1234575) is a multi-step process primarily driven by microorganisms. lyellcollection.org This transformation can occur in both the presence (aerobic) and absence (anaerobic) of oxygen. concawe.eu The general pathway follows a well-established sequence for naturally occurring esters. lyellcollection.org

The initial and rate-limiting step is the enzymatic hydrolysis of the ester bond. This reaction, known as de-esterification, is catalyzed by extracellular enzymes called lipases and esterases, which are produced by a wide variety of microorganisms. lyellcollection.orgscielo.br This cleavage breaks stearyl erucate down into its constituent components: stearyl alcohol (a long-chain fatty alcohol) and erucic acid (a very-long-chain monounsaturated fatty acid). lyellcollection.orgnih.gov

Following hydrolysis, the two resulting molecules are degraded through separate, well-known metabolic pathways:

Degradation of Erucic Acid: Erucic acid, like other fatty acids, is broken down through a process called β-oxidation. lyellcollection.orgaocs.org This cyclical pathway occurs within the mitochondria and peroxisomes of cells, where two-carbon fragments are sequentially cleaved from the fatty acid chain in the form of acetyl-CoA. aocs.orgeuropa.eu Because erucic acid is a very-long-chain fatty acid (VLCFA) and is unsaturated, its complete oxidation requires additional auxiliary enzymes to handle the double bond and its long length. aocs.orgfoodstandards.gov.au The process is less efficient for erucic acid compared to shorter saturated fatty acids. foodstandards.gov.au The resulting acetyl-CoA units can then enter the citric acid cycle to be fully mineralized to carbon dioxide and water, generating energy for the cell. europa.eu

Degradation of Stearyl Alcohol: The long-chain fatty alcohol, stearyl alcohol, is oxidized first to an aldehyde and then to its corresponding carboxylic acid, stearic acid. lyellcollection.org This newly formed fatty acid then also enters the β-oxidation pathway to be degraded into acetyl-CoA units. lyellcollection.org

A diverse range of microbes is capable of degrading fatty acid esters. Bacteria from genera such as Syntrophomonas and Desulfomonile are known to be involved in the breakdown of long-chain fatty acids under anaerobic conditions. nih.govfrontiersin.org Other bacteria, such as Micrococcus luteus, and various yeasts and fungi also possess the necessary enzymatic machinery. frontiersin.orgmedcraveonline.cominflibnet.ac.in

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound and other fatty acid esters are degraded in the environment is significantly influenced by various physical and chemical parameters. These factors affect microbial activity and the efficiency of the enzymatic reactions involved in the breakdown process.

Oxygen Availability: Fatty acid esters are biodegradable under both aerobic and anaerobic conditions. concawe.eu In aerobic environments, the ultimate end products are carbon dioxide and water. concawe.eu Under anaerobic conditions, the degradation pathway can lead to the production of methane (B114726). lyellcollection.orgconcawe.eu The specific microbial communities involved differ between these two conditions. nih.govteamaquafix.com For instance, some studies show that certain fatty acid esters experience negligible degradation under anaerobic conditions but are partially degraded in the presence of oxygen. sci-hub.se

Temperature: Temperature affects the rate of all biological reactions, including microbial metabolism. Generally, an increase in temperature will increase the rate of degradation up to an optimal point, beyond which enzyme activity can decrease. nih.govmdpi.com The stability and degradation kinetics of organic compounds can be highly dependent on temperature. mdpi.comdergipark.org.tr

pH: The pH of the soil or water environment can have a profound effect on microbial life and enzyme function. Most microorganisms have an optimal pH range for growth and metabolic activity. Extreme pH values, whether acidic or alkaline, can slow down or halt the degradation process. nih.govnih.gov Studies on other organic compounds show that degradation rates can be orders of magnitude different between acidic, neutral, and alkaline conditions. nih.govresearchgate.net

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and activity. In environments where these macronutrients are limited, the biodegradation of fatty acid esters can be significantly slowed, as the microorganisms responsible for the degradation cannot proliferate. lyellcollection.orgconcawe.eu

Table 1: Influence of Environmental Parameters on Fatty Acid Ester Degradation

| Parameter | General Effect on Degradation Rate | Notes |

|---|---|---|

| Oxygen | Degrades under both aerobic and anaerobic conditions. concawe.eu | The microbial pathways and end products differ. Aerobic degradation leads to CO2, while anaerobic can produce methane. concawe.eu |

| Temperature | Rate generally increases with temperature up to an optimum. nih.gov | Extreme temperatures can inhibit microbial activity and denature enzymes. |

| pH | Optimal degradation occurs within a specific pH range, typically near neutral. | Extreme acidic or alkaline conditions can significantly slow or stop degradation by inhibiting microbial enzymes. nih.govresearchgate.net |

| Nutrients | Limited nitrogen and phosphorus can be a rate-limiting factor. concawe.eu | Microorganisms require these essential nutrients for growth and to produce the necessary enzymes for degradation. lyellcollection.org |

| Chain Length | Longer chains may degrade more slowly than shorter chains. teamaquafix.com | Very-long-chain fatty acids can be more difficult for microbes to process. foodstandards.gov.au |

Assessment of Environmental Persistence and Metabolite Formation

Due to their biological origin and susceptibility to microbial attack, long-chain fatty acid esters like this compound are considered to be readily biodegradable and are not expected to persist in the environment. concawe.eu Their low water solubility and mobility mean they will primarily be found in soil and sediment compartments if released. concawe.eu

The breakdown of this compound results in the formation of several intermediate metabolites before it is completely mineralized.

The primary metabolites are the direct hydrolysis products:

Erucic Acid: A C22:1 monounsaturated very-long-chain fatty acid. foodstandards.gov.au

Stearyl Alcohol: A C18:0 saturated fatty alcohol. lyellcollection.org

These primary metabolites are then further broken down. The β-oxidation of both erucic acid and stearic acid (formed from stearyl alcohol) generates a series of intermediate fatty acyl-CoA molecules, each two carbons shorter than the last. aocs.org The process also produces a key metabolic intermediate:

Acetyl-CoA: A two-carbon molecule that serves as a central hub in cellular metabolism, feeding into the citric acid cycle for energy production or being used as a building block for other molecules. europa.eunih.gov

The complete degradation of the parent compound ultimately results in the formation of simple inorganic molecules. Under aerobic conditions, the final metabolites are carbon dioxide (CO₂) and water (H₂O). concawe.eu In anaerobic environments, methane (CH₄) can also be a significant final product. lyellcollection.org

Table 2: Potential Metabolites from this compound Biodegradation

| Metabolite | Formation Pathway | Description |

|---|---|---|

| Erucic Acid | Hydrolysis of the parent ester bond by lipases/esterases. lyellcollection.org | A C22:1 very-long-chain monounsaturated fatty acid. |

| Stearyl Alcohol | Hydrolysis of the parent ester bond by lipases/esterases. lyellcollection.org | A C18 saturated long-chain fatty alcohol. |

| Stearic Acid | Oxidation of the intermediate stearyl alcohol. lyellcollection.org | A C18 saturated long-chain fatty acid that enters β-oxidation. |

| Fatty Acyl-CoA Intermediates | Sequential cycles of β-oxidation on erucic and stearic acids. aocs.org | A series of fatty acids that are progressively shortened by two-carbon units. |

| Acetyl-CoA | Thiolytic cleavage during the final step of each β-oxidation cycle. nih.gov | A two-carbon unit that enters the citric acid cycle for complete oxidation. europa.eu |

| Carbon Dioxide (CO₂) and Water (H₂O) | Complete oxidation of acetyl-CoA via the citric acid cycle. concawe.eu | The final end products of aerobic biodegradation. |

| Methane (CH₄) | Methanogenesis under anaerobic conditions. lyellcollection.org | A potential end product of degradation in oxygen-depleted environments. |

Biochemical and Metabolic Research on Constituent Components

Erucic Acid Metabolism in Biological Systems

Erucic acid, a 22-carbon monounsaturated omega-9 fatty acid, undergoes significant metabolic processing in the body. wikipedia.org Its metabolism is characterized by differential uptake and processing in various tissues, primarily involving chain-shortening and incorporation into different lipid classes. researchgate.netnih.gov

Studies in rats have demonstrated that the metabolism of erucic acid is highly dependent on the tissue type, with the liver and heart showing distinct metabolic fates. researchgate.netnih.gov The liver is significantly more efficient at taking up erucic acid from the circulation compared to the heart. researchgate.netnih.gov Once taken up, a large proportion of the fatty acid is esterified into neutral lipids in both tissues. researchgate.netnih.gov

In the liver, erucic acid is predominantly converted to other fatty acids and incorporated into cholesteryl esters. researchgate.netnih.gov In contrast, the heart tends to store erucic acid largely unchanged within triacylglycerols. researchgate.netnih.gov This differential handling suggests distinct roles for erucic acid or its metabolites in these organs. While the heart appears to hold erucic acid in reserve for beta-oxidation, the liver rapidly processes it, converting it into other fatty acids for potential export. researchgate.netnih.govnih.gov

Experiments in rats fed diets containing erucic acid have shown the highest accumulation in the myocardium, with the amount being proportional to the dietary intake. foodstandards.gov.au However, this accumulation in the heart appears to be transient, decreasing over time with prolonged exposure. foodstandards.gov.au

Table 1: Differential Metabolism of Erucic Acid in Rat Liver and Heart This table summarizes the findings from a study where radiolabeled erucic acid ([14-(14)C]22:1n-9) was infused in rats to trace its metabolic fate in liver and heart tissues.

| Metabolic Parameter | Liver | Heart | Reference |

|---|---|---|---|